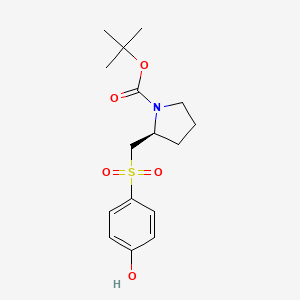
(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a sulfonyl group, and a hydroxyphenyl group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the sulfonyl group, and the attachment of the hydroxyphenyl group. Common reagents used in these reactions include tert-butyl chloroformate, 4-hydroxybenzenesulfonyl chloride, and pyrrolidine. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of various alkyl or aryl derivatives.
Applications De Recherche Scientifique
(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-tert-butyl 2-(((4-methoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
- (S)-tert-butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
- (S)-tert-butyl 2-(((4-nitrophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
Uniqueness
(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the hydroxyphenyl group, which can participate in additional interactions compared to methoxy, chloro, or nitro derivatives. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H23NO5S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-[(4-hydroxyphenyl)sulfonylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO5S/c1-16(2,3)22-15(19)17-10-4-5-12(17)11-23(20,21)14-8-6-13(18)7-9-14/h6-9,12,18H,4-5,10-11H2,1-3H3/t12-/m0/s1 |
Clé InChI |
VLISHDUHYMQWOV-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H]1CS(=O)(=O)C2=CC=C(C=C2)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1CS(=O)(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


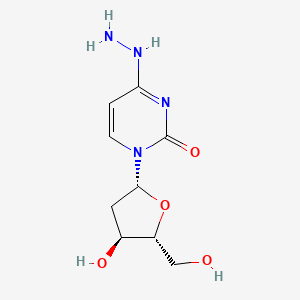
![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)
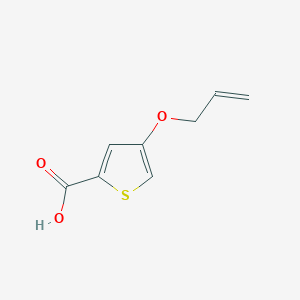
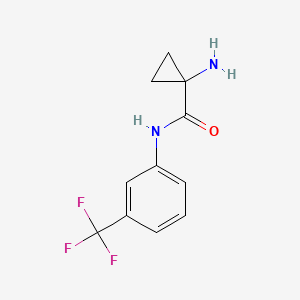

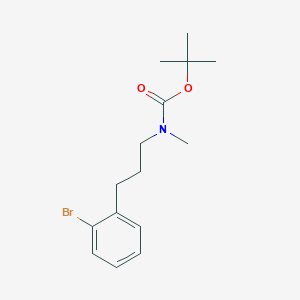

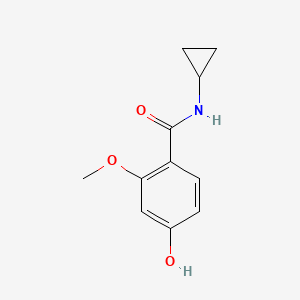
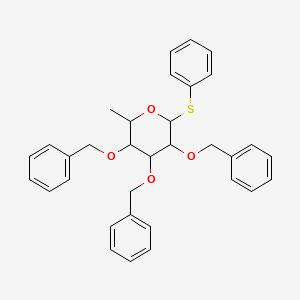
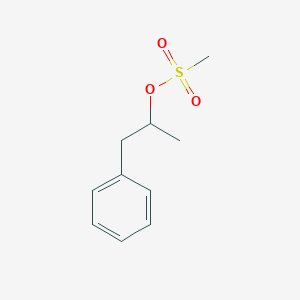



![Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073133.png)
